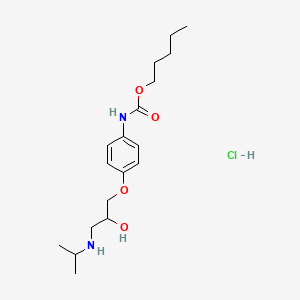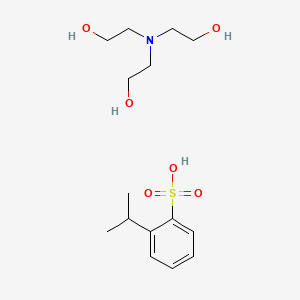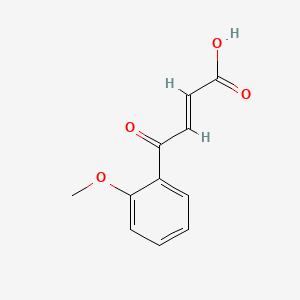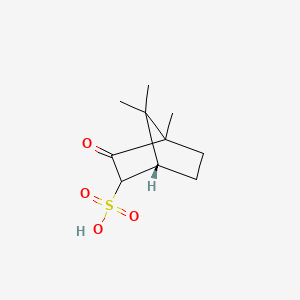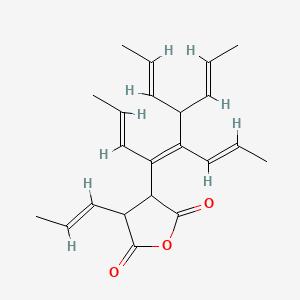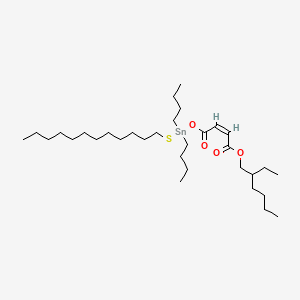
2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is notable for its unique structure, which includes a stannyl (tin-containing) group and a thioether linkage.
Vorbereitungsmethoden
The synthesis of 2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the isocrotonate ester: This involves the esterification of crotonic acid with 2-ethylhexanol under acidic conditions.
Introduction of the stannyl group: The ester is then reacted with dibutyltin oxide and dodecylthiol in the presence of a catalyst to form the desired organotin compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The stannyl group can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides), and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions but can include sulfoxides, sulfones, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring the activation of carbonyl compounds.
Biocides: Due to its organotin structure, it exhibits antimicrobial properties and is used in formulations for antifouling paints and wood preservatives.
Stabilizers: It is used as a stabilizer in the production of PVC, preventing degradation during processing and extending the material’s lifespan.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate involves its interaction with various molecular targets:
Catalysis: The tin atom can coordinate with carbonyl oxygen atoms, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.
Antimicrobial activity: The compound disrupts microbial cell membranes and interferes with essential enzymatic processes, leading to cell death.
Stabilization: It interacts with PVC chains, preventing the formation of free radicals and subsequent degradation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other organotin esters and thioethers, such as:
Tributyltin oxide: Known for its use as a biocide but has higher toxicity compared to 2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate.
Dioctyltin dilaurate: Used as a catalyst and stabilizer but lacks the thioether linkage present in the compound of interest.
Methyltin mercaptides: Used as stabilizers in PVC but have different structural features and reactivity profiles.
The uniqueness of this compound lies in its combination of a stannyl group and a thioether linkage, which imparts distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
84332-96-7 |
|---|---|
Molekularformel |
C32H62O4SSn |
Molekulargewicht |
661.6 g/mol |
IUPAC-Name |
4-O-[dibutyl(dodecylsulfanyl)stannyl] 1-O-(2-ethylhexyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4.C12H26S.2C4H9.Sn/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-4-2;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);13H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b8-7-;;;; |
InChI-Schlüssel |
XXCJOZIWNCFURY-LIIRSGIESA-L |
Isomerische SMILES |
CCCCCCCCCCCCS[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCC(CC)CCCC |
Kanonische SMILES |
CCCCCCCCCCCCS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


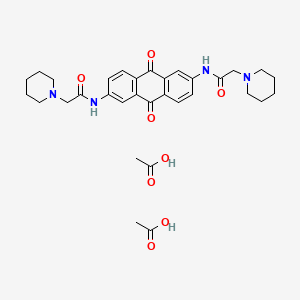
![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)

